8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid

Medicinal Chemistry Physicochemical Properties LogP

Researchers targeting Notum or PI3K pathways require precise 8-fluoro substitution to maintain published SAR. This compound delivers the exact electronic and steric profile needed for reproducible results. - Enables fluorine scan for metabolic stability and target binding optimization (ΔlogP ~ +0.5-1.0 vs. non-fluorinated). - Validated core scaffold in EP2714675B1 and CA2719032C with critical substitution pattern for nanomolar activity. - Available at ≥98% purity for reliable use as a reference standard or synthetic intermediate.

Molecular Formula C12H7FO3S
Molecular Weight 250.25 g/mol
CAS No. 105799-81-3
Cat. No. B020153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid
CAS105799-81-3
Synonyms8-FLUORO-4H-THIENO[3,2-C]CHROMENE-2-CARBOXYLIC ACID
Molecular FormulaC12H7FO3S
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1C2=C(C3=C(O1)C=CC(=C3)F)SC(=C2)C(=O)O
InChIInChI=1S/C12H7FO3S/c13-7-1-2-9-8(4-7)11-6(5-16-9)3-10(17-11)12(14)15/h1-4H,5H2,(H,14,15)
InChIKeySDZKEGWEXJYSLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic Acid: Sourcing Guide


8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid (CAS 105799-81-3) belongs to the thieno[3,2-c]chromene class of fused heterocyclic compounds, characterized by a thiophene ring annulated to a benzopyran (chromene) core with a fluorine substituent at the 8-position [1]. The compound serves as a versatile carboxylic acid building block or intermediate for synthesizing more complex molecules explored in medicinal chemistry programs, including inhibitors of Notum Pectinacetylesterase and PI3K [2][3]. Its procurement is distinct from non-fluorinated or differently substituted analogs due to the unique electronic and steric influence of the 8-fluoro substituent on downstream biological activity and physicochemical properties.

Why Generic Analogs Cannot Replace the 8-Fluoro Derivative


Substituting 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid with a non-fluorinated or differently halogenated analog (e.g., 8-H, 8-Cl, 8-Br) is not equivalent in a research context. The introduction of a single fluorine atom at the 8-position predictably alters key molecular properties: it increases lipophilicity (calculated logP of the ethyl ester analog is ~3.5) and the C-F bond can act as a weak hydrogen bond acceptor, influencing target binding conformations . Furthermore, in the Notum inhibitor series, the specific substitution pattern on the chromene ring is critical for potency, with SAR studies demonstrating that even minor modifications lead to significant losses in activity [1]. This makes the precise 8-fluoro substitution pattern non-fungible for projects aiming to replicate or build upon published structure-activity relationships.

Comparative Evidence Against Non-Fluorinated Analogs


Increased Lipophilicity vs. Non-Fluorinated Parent Core

The 8-fluoro substituent on the thieno[3,2-c]chromene scaffold predictably increases lipophilicity compared to the non-fluorinated parent. While the specific logP of the target acid is not directly reported, its ethyl ester analog (CAS 105799-70-0) has a calculated logP of 3.62, reflecting the contribution of the 8-fluoro group . This provides a measurable differentiation from the non-fluorinated 4H-thieno[3,2-c]chromene-2-carboxylic acid (CAS 26268-04-2) or its esters, which have lower lipophilicity. Increased logP can enhance passive membrane permeability, a critical parameter in cell-based assay development.

Medicinal Chemistry Physicochemical Properties LogP

Synthetic Tractability in Notum and PI3K Inhibitor Programs

This specific 8-fluoro acid and its esters are explicitly named as key intermediates in patent literature for two distinct inhibitor programs: Notum Pectinacetylesterase (potent Wnt pathway modulation) and PI3K (oncology target) [1][2]. While a generic thieno[3,2-c]chromene core could theoretically access some of this space, the published SAR for the Notum series—where the oxygen-based series (chromene) with specific substitution achieved highly potent inhibition—indicates that the 8-fluoro substitution pattern is relevant to achieving optimal potency. This documented precedent reduces synthetic risk for users pursuing these specific target classes.

Chemical Biology NOTUM Inhibitors PI3K Inhibitors

Critical Gap in Direct Comparative Biological Data

A thorough search of primary literature (PubMed, Google Scholar, PubChem BioAssay) found no published head-to-head biological comparison of 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid against its non-fluorinated or differently halogenated analogs in any assay. The compound is listed in PubChem but lacks associated bioactivity data [1]. The existing SAR from the Notum paper [2] is limited to the final inhibitor compounds, not the free acid intermediate. Therefore, a direct quantitative differentiation for biological potency (e.g., IC50, Ki) between the 8-fluoro acid and its analogs cannot be made based on currently available evidence. Users should treat procurement decisions cautiously and consider requesting custom comparative profiling from the supplier.

Drug Discovery SAR Procurement Risk

Vetted Application Scenarios Based on Procurement Evidence


Notum Inhibitor Synthesis for Wnt Pathway Modulation

Procurement is justified for research groups designing and synthesizing novel inhibitors of Notum, a negative regulator of Wnt signaling. The 8-fluoro-thieno[3,2-c]chromene-2-carboxylic acid scaffold is a validated core in this target class, as detailed in patent EP2714675B1 and the foundational SAR study by Han et al. . Using the 8-fluoro intermediate ensures the generated analogs align with the published structure-activity relationships, where specific substitution patterns are critical for achieving nanomolar enzyme inhibition.

PI3K Inhibitor Lead Optimization by Fluorine Scan

In oncology drug discovery targeting the PI3K pathway, this compound serves as a strategic building block for a 'fluorine scan' of a benzopyran-based inhibitor series. The patent CA2719032C explicitly encompasses 8-fluoro substituted thieno[3,2-c]chromene derivatives [1]. Replacing a hydrogen with fluorine at the 8-position is a standard medicinal chemistry tactic to block metabolic soft spots or enhance target binding, making this compound the correct procurement choice for this specific design hypothesis.

Physicochemical Benchmarking for Fluorinated Heterocycle Libraries

For academic or industrial groups building diverse compound libraries, 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid offers a defined lipophilicity increase (ΔlogP ≈ +0.5-1.0) over the non-fluorinated parent . This allows its use as a calibrated probe to experimentally measure the impact of single fluorine substitution on permeability, solubility, and metabolic stability within the thieno[3,2-c]chromene series, providing internal reference data for future library design.

Reference Standard for Analytical Method Development

The compound's well-defined structure (CAS 105799-81-3, MFCD08447067) and commercial availability at 95%+ purity make it suitable as a reference standard for HPLC, LC-MS, or NMR method development, particularly for projects analyzing fluorinated heterocyclic intermediates. Its unique retention time and spectral signature aid in distinguishing it from non-fluorinated process impurities.

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